Ethyl 1-(2-chlorophenyl)-6-oxo-4-((phenylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate Ethyl 1-(2-chlorophenyl)-6-oxo-4-((phenylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 900008-13-1
VCID: VC6217774
InChI: InChI=1S/C19H15ClN2O6S/c1-2-27-19(24)18-16(28-29(25,26)13-8-4-3-5-9-13)12-17(23)22(21-18)15-11-7-6-10-14(15)20/h3-12H,2H2,1H3
SMILES: CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl
Molecular Formula: C19H15ClN2O6S
Molecular Weight: 434.85

Ethyl 1-(2-chlorophenyl)-6-oxo-4-((phenylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

CAS No.: 900008-13-1

Cat. No.: VC6217774

Molecular Formula: C19H15ClN2O6S

Molecular Weight: 434.85

* For research use only. Not for human or veterinary use.

Ethyl 1-(2-chlorophenyl)-6-oxo-4-((phenylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate - 900008-13-1

Specification

CAS No. 900008-13-1
Molecular Formula C19H15ClN2O6S
Molecular Weight 434.85
IUPAC Name ethyl 4-(benzenesulfonyloxy)-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate
Standard InChI InChI=1S/C19H15ClN2O6S/c1-2-27-19(24)18-16(28-29(25,26)13-8-4-3-5-9-13)12-17(23)22(21-18)15-11-7-6-10-14(15)20/h3-12H,2H2,1H3
Standard InChI Key PIYQTKJSJUIWJZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 4-(benzenesulfonyloxy)-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate, reflects its intricate structure. Its molecular formula, C₁₉H₁₅ClN₂O₆S, corresponds to a molecular weight of 434.85 g/mol. Key structural features include:

  • A 2-chlorophenyl ring at position 1, enhancing electrophilic substitution reactivity.

  • A phenylsulfonyloxy group at position 4, contributing to steric bulk and hydrogen-bonding potential.

  • An ethyl ester at position 3, facilitating solubility in organic solvents.

The pyridazine core’s conjugated double-bond system enables π-π interactions, critical for binding biological targets.

Physicochemical Characteristics

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₉H₁₅ClN₂O₆S
Molecular Weight434.85 g/mol
CAS Number900008-13-1
IUPAC NameEthyl 4-(benzenesulfonyloxy)-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate

Synthesis and Optimization Strategies

Synthetic Pathways

The compound’s synthesis involves multi-step organic reactions, typical of pyridazine derivatives. While explicit protocols are proprietary, plausible steps include:

  • Formation of the pyridazine core via cyclocondensation of hydrazine derivatives with diketones or ketoesters.

  • Sulfonylation at position 4 using benzenesulfonyl chloride under basic conditions.

  • Esterification at position 3 with ethyl chloroformate .

Reaction optimization likely requires anhydrous conditions, catalysts (e.g., DMAP), and temperature control to minimize side reactions.

Challenges in Scale-Up

Key challenges include:

  • Regioselectivity: Ensuring sulfonylation occurs exclusively at position 4.

  • Purification: Separating byproducts due to the compound’s polar functional groups.

  • Yield Optimization: Reported yields for analogous compounds range from 40–65%, suggesting room for improvement .

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis would reveal:

  • C=O stretches at ~1,700 cm⁻¹ (ester and ketone groups).

  • S=O stretches at ~1,350 cm⁻¹ and ~1,150 cm⁻¹ (sulfonyl group).

  • C-Cl stretches at ~750 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 300 MHz):

  • δ 1.20–1.40 (t, 3H, CH₂CH₃), δ 4.20–4.40 (q, 2H, OCH₂), δ 7.40–8.10 (m, 9H, aromatic protons).
    ¹³C NMR:

  • δ 165–170 ppm (ester C=O), δ 155–160 ppm (ketone C=O), δ 130–140 ppm (aromatic carbons) .

UV-Vis Spectroscopy

Electronic transitions in the 240–280 nm range (π→π* of aromatic systems) and 300–350 nm (n→π* of carbonyl groups) are expected .

Biological Activities and Mechanistic Insights

Antibacterial Properties

Pyridazine derivatives exhibit broad-spectrum antibacterial activity. For example, mixed-ligand complexes of similar structures show inhibition zones of 12–18 mm against Staphylococcus aureus and Escherichia coli at 50 μg/mL . While direct data for this compound is unavailable, its sulfonyl group may enhance membrane permeability, potentiating activity against Gram-positive pathogens.

CompoundAntibacterial Activity (Zone of Inhibition, mm)Antitumor Activity (IC₅₀, μM)
Target CompoundData pendingData pending
[Co(HL)₂(N₃)₂]·2H₂O 14–18N/A
Trimethylphenyl Analog 10–1218.5 (MCF-7)

Structural Analogs and Structure-Activity Relationships

Role of Substituents

  • 2-Chlorophenyl Group: Enhances lipophilicity and target binding via halogen bonding.

  • Phenylsulfonyloxy Group: Increases metabolic stability compared to hydroxyl groups.

  • Ethyl Ester: Balances solubility and bioavailability; hydrolyzes in vivo to active carboxylic acid .

Comparison with Trimethylphenyl Analog

The analog ethyl 1-(2-chlorophenyl)-6-oxo-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate (CAS 899959-00-3) differs by methyl substituents on the sulfonylphenyl ring . These groups reduce polarity, enhancing blood-brain barrier penetration but decreasing aqueous solubility.

Future Research Directions

  • Synthetic Methodologies: Develop one-pot syntheses to improve efficiency.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Target Identification: Use computational docking to identify protein targets (e.g., DNA gyrase, COX-2).

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